2,6-Dichlorobenzaldoxime
Overview
Description
2,6-Dichlorobenzaldoxime (chemical formula: C~7~H~5~Cl~2~NO) is a compound with the following properties:
- Molecular Weight : 190.027 Da
- Melting Point : 149–150°C
- Solubility : Insoluble in water
Synthesis Analysis
2,6-Dichlorobenzaldoxime serves as a crucial intermediate in the synthesis of benzoyl urea insecticides. It plays a pivotal role in the production of various pesticides, including fluorine-containing ureas , carbamates , and pyridylureas . Additionally, it serves as a pharmaceutical intermediate for the synthesis of diclofenac sodium penicillin .
Molecular Structure Analysis
The molecular structure of 2,6-Dichlorobenzaldoxime consists of a benzaldehyde moiety with two chlorine atoms (at positions 2 and 6) and an oxime functional group. The compound exists in the E-isomer configuration.
!2,6-Dichlorobenzaldoxime
Chemical Reactions Analysis
2,6-Dichlorobenzaldoxime can participate in various chemical reactions, including:
- Oxime Formation : The reaction of benzaldehyde with hydroxylamine leads to the formation of 2,6-Dichlorobenzaldoxime.
- Further Transformations : It serves as a precursor for subsequent reactions, leading to the synthesis of other valuable compounds.
Physical And Chemical Properties Analysis
- Color : Colorless solid
- Melting Point : 149–150°C
- Solubility : Insoluble in water
Scientific Research Applications
Environmental Impact and Analytical Strategies
2,6-Dichlorobenzaldoxime, as a degradation product of dichlobenil, has raised environmental concerns due to its persistence and potential for groundwater contamination. It often exceeds the maximum allowed concentration of pesticides in groundwater as set by the European Commission, leading to intensive research and monitoring efforts. A comprehensive review of the analytical strategies for determining 2,6-dichlorobenzaldoxime in environmental matrices has been conducted, offering an overview of its distribution in the environment (Björklund et al., 2011).
Molecular Structure and Spectroscopy
Research on the molecular structure and spectroscopy of 2,6-dichlorobenzaldoxime, including its thermodynamic parameters, molecular electrostatic potential, and HOMO-LUMO analysis, has been conducted. This study provides insights into the most stable structure of the compound and its vibrational spectra, which is crucial for understanding its chemical properties and potential applications (Tao et al., 2016).
Bioremediation Potential
The bioremediation potential of 2,6-dichlorobenzaldoxime has been explored, particularly in the context of groundwater contamination. A study on Aminobacter sp. MSH1, a bacterium capable of using 2,6-dichlorobenzaldoxime as a sole carbon and energy source, suggests its potential for use in groundwater bioremediation in drinking water treatment plants. This research contributes to the understanding of the unique chlorobenzoate catabolic pathway and the potential application of bioremediation techniques (Raes et al., 2019).
Groundwater Contamination and Monitoring
The development of methods for monitoring 2,6-dichlorobenzaldoxime in groundwater has been a focus of research due to its status as a significant groundwater contaminant. A new method for the simultaneous determination of dichlobenil andits metabolites, including 2,6-dichlorobenzaldoxime, in groundwater samples using solid phase extraction and GC-MS analysis has been developed. This method is crucial for regulatory laboratories monitoring groundwater quality and the presence of these compounds (Porazzi et al., 2005).
Isotopic Fractionation in Biodegradation
A study on the compound-specific isotope fractionation during the biodegradation of 2,6-dichlorobenzaldoxime reveals significant insights into its environmental fate. The research demonstrates that isotope fractionation is a critical process during its degradation, with pronounced carbon and nitrogen isotopic enrichment factors. This finding has implications for assessing the fate of 2,6-dichlorobenzaldoxime in environmental samples (Reinnicke et al., 2012).
Enzyme-Linked Immunoassay for Detection
The development of an enzyme-linked immunoassay for detecting 2,6-dichlorobenzaldoxime in water demonstrates the ongoing efforts to improve monitoring techniques for this compound. This assay provides a highly sensitive and specific method for large-scale screening of water samples, contributing significantly to the monitoring and management of water quality (Bruun et al., 2000).
Safety And Hazards
While 2,6-Dichlorobenzaldoxime is valuable in synthetic processes, it’s essential to handle it with care due to its potential hazards. Safety precautions should include proper protective equipment, ventilation, and adherence to handling guidelines.
Future Directions
Research on 2,6-Dichlorobenzaldoxime could explore:
- Improved Synthesis Routes : Investigate more efficient and environmentally friendly methods for its synthesis.
- Biological Activity : Further study its biological effects and potential applications beyond pesticides and pharmaceutical intermediates.
properties
IUPAC Name |
(NE)-N-[(2,6-dichlorophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSXDWIAUZOFFV-ONNFQVAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067066 | |
Record name | Benzaldehyde, 2,6-dichloro-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorobenzaldoxime | |
CAS RN |
25185-95-9 | |
Record name | Benzaldehyde, 2,6-dichloro-, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 2,6-dichloro-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichlorobenzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.458 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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